molecular formula C15H21N5OS B11081879 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B11081879
M. Wt: 319.4 g/mol
InChI Key: IOSYBHKFINHGRF-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound characterized by a tetrazole ring attached to a sulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 2,4-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The tetrazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Acetamide Moiety: The final step involves the reaction of the sulfanyl-tetrazole intermediate with diethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetamide moiety under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The acetamide moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propylcarbamoyl)acetamide
  • 2-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide

Uniqueness

2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the diethylacetamide moiety

Properties

Molecular Formula

C15H21N5OS

Molecular Weight

319.4 g/mol

IUPAC Name

2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C15H21N5OS/c1-5-19(6-2)14(21)10-22-15-16-17-18-20(15)13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3

InChI Key

IOSYBHKFINHGRF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=NN1C2=C(C=C(C=C2)C)C

Origin of Product

United States

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